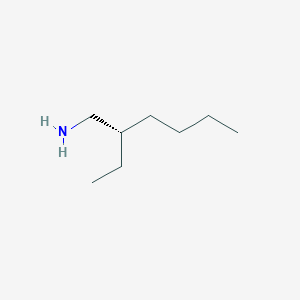

1-Hexanamine, 2-ethyl-, (2S)-

Description

BenchChem offers high-quality 1-Hexanamine, 2-ethyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexanamine, 2-ethyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-ethylhexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHNHFOGQMKPOV-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Optical Rotation of Pure (S)-2-Ethylhexylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-ethylhexylamine is a chiral amine of significant interest in pharmaceutical and materials science. Its enantiomeric purity is critical for its function and regulatory compliance. This guide provides a comprehensive overview of the principles and methodologies for determining the optical rotation of pure (S)-2-ethylhexylamine. While a definitive, universally accepted specific rotation value for (S)-2-ethylhexylamine is not prominently available in the public domain, this document outlines the critical experimental parameters, protocols for accurate measurement, and the theoretical framework for interpreting the obtained values. We delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable results. This guide is intended to empower researchers to confidently assess the enantiomeric purity of (S)-2-ethylhexylamine and to understand the nuances of its chiroptical properties.

The Foundational Principle: Chirality and Optical Activity

At the heart of this guide is the concept of chirality , a geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands.[1] Molecules that exhibit chirality are termed "chiral," and the two non-superimposable mirror images are called enantiomers .[1] (S)-2-ethylhexylamine is a chiral molecule due to the presence of a stereocenter at the second carbon atom of the hexyl chain, to which the amino group and an ethyl group are attached.

A defining characteristic of chiral molecules is their optical activity , their ability to rotate the plane of plane-polarized light.[2] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated by a specific angle.[2] This rotation can be either clockwise, termed dextrorotatory (+), or counterclockwise, termed levorotatory (-).[2] Enantiomers of the same compound will rotate the plane of polarized light by an equal magnitude but in opposite directions.[3] A 50:50 mixture of two enantiomers, known as a racemic mixture , is optically inactive because the rotations of the individual enantiomers cancel each other out.[4]

It is crucial to understand that there is no simple correlation between the (S) or (R) designation of an enantiomer and the direction (+) or (-) of its optical rotation.[5] This must be determined experimentally.

The Quantitative Measure: Specific Rotation

The observed rotation of a chiral compound depends on several factors, including the concentration of the sample, the length of the light path through the sample, the temperature, and the wavelength of the light used.[6] To establish a standardized value for comparison, the concept of specific rotation ([α]) is used. It is a fundamental physical property of a chiral substance.[3]

The specific rotation is calculated from the observed rotation (α) using the following formula:

[α]Tλ = α / (l * c)

Where:

-

[α] is the specific rotation in degrees.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light in nanometers (commonly the D-line of a sodium lamp, 589 nm).[3]

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).[4]

-

c is the concentration of the sample in grams per milliliter (g/mL).[4]

Experimental Protocol for the Determination of Optical Rotation

The accurate determination of the optical rotation of (S)-2-ethylhexylamine requires meticulous attention to experimental detail. The following protocol outlines a robust methodology.

Instrumentation and Calibration

A high-quality polarimeter is essential for accurate measurements. Modern digital polarimeters offer high precision and ease of use. Before any measurements, the instrument must be calibrated. This is typically done by measuring the optical rotation of a certified quartz plate or a freshly prepared solution of a standard compound with a known specific rotation, such as sucrose. The calibration should be performed at the same wavelength and temperature as the intended sample measurement.

Sample Preparation: The Critical First Step

The purity of the (S)-2-ethylhexylamine sample is paramount. Any chiral impurities will contribute to the observed optical rotation, leading to inaccurate results. It is recommended to use a sample of the highest available purity, preferably one that has been characterized by other analytical techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to confirm its enantiomeric excess (e.e.).

Step-by-Step Sample Preparation:

-

Solvent Selection: The choice of solvent can significantly influence the specific rotation.[7] A non-polar, aprotic solvent such as hexane or a polar aprotic solvent like acetonitrile is often a good starting point. It is critical to use a high-purity, spectroscopic grade solvent to avoid interference. The solvent itself must be optically inactive.

-

Concentration: Prepare a solution of (S)-2-ethylhexylamine at a known concentration, typically in the range of 0.1 to 1.0 g/100 mL. The concentration should be chosen to give an observed rotation that is significant enough to be measured accurately but not so large as to exceed the instrument's linear range.

-

Dissolution: Accurately weigh the (S)-2-ethylhexylamine and dissolve it in a precise volume of the chosen solvent in a volumetric flask. Ensure complete dissolution by gentle swirling or sonication if necessary.

-

Temperature Control: The temperature of the solution should be maintained at a constant, specified value (e.g., 20°C or 25°C) throughout the measurement, as optical rotation is temperature-dependent. Many modern polarimeters have built-in temperature control.

Measurement Procedure

-

Blank Measurement: First, fill the polarimeter cell with the pure solvent used to prepare the sample. This "blank" reading is taken to zero the instrument and account for any small rotation caused by the solvent or the cell itself.

-

Sample Measurement: Rinse the cell with a small amount of the sample solution before filling it completely. Ensure that there are no air bubbles in the light path.

-

Data Acquisition: Place the filled cell in the polarimeter and record the observed rotation (α). It is good practice to take multiple readings and average them to minimize random errors.

The logical flow of the experimental protocol is illustrated in the following diagram:

Caption: Workflow for the determination of the specific rotation of (S)-2-ethylhexylamine.

Interpreting the Data: Beyond the Numbers

Once the specific rotation has been calculated, it is essential to interpret the value in the context of the sample's purity.

Enantiomeric Excess (e.e.)

For a sample that is not enantiomerically pure, the observed specific rotation will be lower than that of the pure enantiomer. The enantiomeric excess (e.e.) or optical purity can be calculated using the following formula:

e.e. (%) = ([α]observed / [α]max) * 100

Where:

-

[α]observed is the specific rotation of the mixture.

-

[α]max is the specific rotation of the pure enantiomer.

This relationship is crucial in drug development and quality control to ensure that the desired enantiomer is present in the correct proportion.

Factors Influencing Optical Rotation

Several experimental parameters can significantly affect the measured optical rotation. A thorough understanding of these factors is critical for obtaining reproducible and accurate results.

| Parameter | Influence on Optical Rotation | Rationale and Best Practices |

| Solvent | Can change both the magnitude and sign of the rotation. | The interaction between the solute and solvent molecules can alter the conformation of the chiral molecule, thereby affecting its interaction with polarized light.[7] It is imperative to report the solvent used when stating a specific rotation value. |

| Temperature | Generally, a change in temperature will alter the specific rotation. | Temperature can affect the conformational equilibrium of the molecule and the density of the solution. Measurements should be conducted at a constant, reported temperature. |

| Wavelength | The magnitude and sometimes the sign of the rotation are dependent on the wavelength of light. This phenomenon is known as optical rotatory dispersion (ORD) .[2] | Standard measurements are typically made at the sodium D-line (589 nm). For more detailed structural analysis, measuring the ORD curve over a range of wavelengths can provide valuable information. |

| Concentration | While the specific rotation should be independent of concentration, at high concentrations, intermolecular interactions can cause deviations. | It is advisable to measure the specific rotation at several different concentrations and extrapolate to infinite dilution to obtain the most accurate value. |

Theoretical Prediction of Optical Rotation

In the absence of experimental data, computational methods can provide an estimation of the specific rotation. While these methods are powerful, they are not a substitute for experimental verification. A general rule for predicting the sign of optical rotation is based on the electron-withdrawing or -donating power of the substituent groups around the chiral center.[8] However, for a molecule like (S)-2-ethylhexylamine, with its flexible alkyl chains, conformational effects can significantly impact the optical rotation, making accurate prediction challenging.[8]

Conclusion: A Call for Standardization

The precise determination of the optical rotation of pure (S)-2-ethylhexylamine is a critical analytical task for researchers in the pharmaceutical and chemical industries. This guide has provided a comprehensive framework for understanding the principles of optical activity and for performing accurate and reliable measurements. Given the importance of this chiral building block, there is a clear need for the scientific community to establish and report a standardized specific rotation value for (S)-2-ethylhexylamine under well-defined experimental conditions. Such a standard would greatly facilitate the quality control and regulatory compliance of processes involving this important chiral amine.

References

-

Organic Chemistry Video Tutorial. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]

-

Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

-

Purdue University. (n.d.). Chirality and Optical Activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.4: Optical Activity. Retrieved from [Link]

-

Wikipedia. (2023). Optical rotation. Retrieved from [Link]

-

Wilson, A. S., et al. (2008). Solvent Effects on the Optical Rotation of ( S )-(−)-α-Methylbenzylamine. The Journal of Physical Chemistry A, 112(35), 8049–8056. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 5.4 Optical Activity – Organic Chemistry I. Retrieved from [Link]

-

Khan Academy. (n.d.). Optical activity. Retrieved from [Link]

-

ResearchGate. (2009). Novel Synthesis of Optically Active 2‐Ethylhexanoic Acid, 2‐Ethylhexanol, and 2‐Ethylhexylamine via the Asymmetric Favorskii Rearrangement. Retrieved from [Link]

-

PubMed Central. (2018). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering. Retrieved from [Link]

-

Wang, Y., et al. (2023). A general method to predict optical rotations of chiral molecules from their structures. Communications Chemistry, 6(1), 24. Retrieved from [Link]

Sources

- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 2. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. Effect of chiral 2-ethylhexyl side chains on chiroptical properties of the narrow bandgap conjugated polymers PCPDTBT and PCDTPT - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]

A Comprehensive Technical Guide to the Solubility of (2S)-2-Ethyl-1-Hexanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Ethyl-1-hexanamine, a chiral primary amine, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules and other specialty chemicals. Its structural features—a primary amine group capable of hydrogen bonding and a branched alkyl chain contributing to its lipophilicity—govern its interactions with various solvents. A thorough understanding of its solubility profile in different organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This guide provides an in-depth analysis of the theoretical and practical aspects of the solubility of (2S)-2-ethyl-1-hexanamine, grounded in established physicochemical principles and field-proven experimental methodologies.

Physicochemical Properties of (2S)-2-Ethyl-1-Hexanamine

A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior.

| Property | Value | Source |

| IUPAC Name | (2S)-2-ethylhexan-1-amine | PubChem[1] |

| Molecular Formula | C8H19N | PubChem[1] |

| Molecular Weight | 129.24 g/mol | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 169 °C (for the racemate) | ChemicalBook[2] |

| Predicted logP | 2.8 | PubChem[1] |

The predicted octanol-water partition coefficient (logP) of 2.8 indicates a significant nonpolar character, suggesting a preference for lipophilic environments over aqueous media.[1]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is a simplified representation of the thermodynamic principle that dissolution is favored when the intermolecular forces between the solute and solvent molecules are similar in strength to the intermolecular forces within the pure solute and pure solvent.

For (2S)-2-ethyl-1-hexanamine, the key intermolecular interactions at play are:

-

Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The C8 alkyl chain contributes to London dispersion forces, which are the primary interactions with nonpolar, aprotic solvents (e.g., hexane, toluene).

Consequently, the solubility of (2S)-2-ethyl-1-hexanamine in an organic solvent is a balance between the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility of (2S)-2-Ethyl-1-Hexanamine in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | Strong hydrogen bonding between the amine and the hydroxyl group of methanol, coupled with similar alkyl chain lengths, promotes miscibility. |

| Ethanol | Polar Protic | Miscible | Similar to methanol, strong hydrogen bonding interactions are expected to lead to high solubility. |

| Acetone | Polar Aprotic | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor for the amine's N-H protons. The overall polarity is compatible. |

| Ethyl Acetate | Polar Aprotic | Soluble | The ester carbonyl group can accept hydrogen bonds, and the ethyl and acetyl groups provide some nonpolar character, making it a good solvent. |

| Chloroform | Weakly Polar Aprotic | Soluble | Chloroform can act as a weak hydrogen bond donor to the amine's lone pair of electrons. |

| Toluene | Nonpolar Aprotic | Soluble | The nonpolar nature of toluene interacts favorably with the C8 alkyl chain of the amine through van der Waals forces. |

| Hexane | Nonpolar Aprotic | Soluble | The dominant interactions are van der Waals forces between the alkyl chains of both the solute and the solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, which should facilitate the dissolution of the amine. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise solubility data for specific applications, experimental determination is essential. The following protocol is based on the widely recognized "shake-flask" method, which is a robust approach for determining the equilibrium solubility of a compound in a solvent.

Objective:

To determine the solubility of (2S)-2-ethyl-1-hexanamine in a selected organic solvent at a specified temperature.

Materials:

-

(2S)-2-Ethyl-1-hexanamine (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of (2S)-2-ethyl-1-hexanamine to a scintillation vial containing a known volume of the selected organic solvent. The presence of undissolved amine is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled orbital shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24-48 hours. The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved material to settle for at least 2 hours in the temperature-controlled environment.

-

Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid material is disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended microparticles.

-

Accurately determine the mass of the filtered solution.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of (2S)-2-ethyl-1-hexanamine in the chosen solvent of known concentrations.

-

Analyze the calibration standards and the filtered saturated solution using a validated analytical method, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of (2S)-2-ethyl-1-hexanamine in the saturated solution by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L, based on the determined concentration.

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of (2S)-2-ethyl-1-hexanamine.

Conclusion

The solubility of (2S)-2-ethyl-1-hexanamine in organic solvents is governed by a balance of its hydrogen bonding capacity and its lipophilic nature. While it is predicted to be soluble in a wide range of common polar and nonpolar organic solvents, precise quantitative data is best obtained through rigorous experimental determination. The provided protocol offers a reliable and self-validating method for generating such data, empowering researchers and drug development professionals to make informed decisions in their scientific endeavors.

References

-

PubChem. . National Center for Biotechnology Information.

-

ChemicalBook. .

Sources

A Deep Dive into 2-Ethylhexylamine: A Comparative Analysis of the Racemic Mixture and the (S)-Enantiomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 2-ethylhexylamine, a versatile primary amine with significant applications across various industries, including pharmaceuticals, agrochemicals, and material science. The core of this document is a detailed comparative analysis of its racemic form and its stereochemically pure (S)-enantiomer. While the racemic mixture is widely utilized, the subtle yet critical differences imparted by stereochemistry are increasingly pivotal in the development of advanced materials and targeted therapeutics. This guide will delve into the fundamental principles of chirality as they apply to 2-ethylhexylamine, explore the distinct physicochemical properties of its racemic and enantiopure forms, and provide an in-depth overview of their synthesis, separation, and specific applications. Through a synthesis of technical data, field-proven insights, and established experimental protocols, this document aims to equip researchers and drug development professionals with the critical knowledge to strategically select and utilize the appropriate form of 2-ethylhexylamine for their specific needs.

The Significance of Chirality: An Introduction to 2-Ethylhexylamine Stereoisomers

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images, much like a pair of human hands. These mirror-image isomers are known as enantiomers. While enantiomers of a chiral compound share the same molecular formula and connectivity, their three-dimensional arrangement differs, leading to distinct interactions with other chiral entities, such as biological receptors and enzymes.

2-Ethylhexylamine (C₈H₁₉N) possesses a chiral center at the second carbon of the hexyl chain, giving rise to two enantiomers: (S)-2-ethylhexylamine and (R)-2-ethylhexylamine. The commercially available form is typically a racemic mixture , containing equal amounts of both enantiomers. A racemic mixture is optically inactive because the equal and opposite rotation of plane-polarized light by the two enantiomers cancels each other out. In contrast, the individual enantiomers, such as (S)-2-ethylhexylamine , are optically active and can exhibit significantly different biological activities and pharmacological profiles. This distinction is of paramount importance in drug development, where one enantiomer may be therapeutically active while the other could be inactive or even responsible for adverse effects.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of the racemic mixture and the individual enantiomers are largely identical, with the notable exception of their interaction with plane-polarized light. However, even subtle differences in properties like melting point and solubility can arise between a racemate and its pure enantiomers.

| Property | Racemic 2-Ethylhexylamine | (S)-2-Ethylhexylamine |

| CAS Number | 104-75-6[1][2][3][4][5][6][7] | Not explicitly found in searches |

| Molecular Formula | C₈H₁₉N[1][6] | C₈H₁₉N |

| Molecular Weight | 129.24 g/mol [6][8] | 129.24 g/mol |

| Appearance | Colorless to light yellow liquid[6] | Colorless liquid (presumed) |

| Boiling Point | ~169 °C[4] | Expected to be similar to the racemate |

| Density | ~0.789 g/mL at 25 °C[3] | Expected to be similar to the racemate |

| Refractive Index | ~1.431 at 20 °C[3] | Expected to be similar to the racemate |

| Specific Rotation ([α]D) | 0° (optically inactive) | Specific value not found, but will be non-zero |

| Solubility | Slightly soluble in water; miscible with most organic solvents. | Expected to be similar to the racemate |

Synthesis and Chiral Separation: Pathways to Enantiopurity

The production of enantiomerically pure (S)-2-ethylhexylamine can be achieved through two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer directly, or the resolution of a racemic mixture.

Asymmetric Synthesis of (S)-2-Ethylhexylamine

Asymmetric synthesis provides a direct route to the enantiopure compound, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. A documented method for the synthesis of optically active 2-ethylhexylamine involves the asymmetric Favorskii rearrangement. This method utilizes a chiral auxiliary to induce stereoselectivity, ultimately leading to the desired enantiomer with high purity.

Experimental Protocol: Asymmetric Favorskii Rearrangement for (S)-2-Ethylhexylamine

This protocol is a conceptual representation based on established chemical transformations and may require optimization.

-

Preparation of Chiral Amide: A suitable chiral auxiliary is reacted with a derivative of 2-ethylhexanoic acid to form a diastereomeric amide.

-

Stereoselective Rearrangement: The chiral amide undergoes a stereoselective rearrangement, such as the Favorskii rearrangement, to introduce the amine functionality with the desired (S) configuration.

-

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched (S)-2-ethylhexylamine.

-

Purification: The final product is purified using standard techniques such as distillation or chromatography to achieve high chemical and enantiomeric purity.

Caption: Workflow for the asymmetric synthesis of (S)-2-ethylhexylamine.

Resolution of Racemic 2-Ethylhexylamine

The separation of a racemic mixture into its constituent enantiomers is a common strategy in both laboratory and industrial settings.

3.2.1. Diastereomeric Salt Formation

This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation

-

Salt Formation: The racemic 2-ethylhexylamine is reacted with an enantiomerically pure chiral acid (e.g., tartaric acid) in a suitable solvent.

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is subjected to fractional crystallization. One diastereomer will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiomer: The pure diastereomeric salt is treated with a base to liberate the free enantiopure amine.

-

Extraction and Purification: The enantiomerically pure amine is extracted and purified.

Caption: General workflow for the resolution of racemic 2-ethylhexylamine.

3.2.2. Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: A suitable chiral column is selected based on the properties of 2-ethylhexylamine.

-

Mobile Phase Optimization: The mobile phase composition (a mixture of solvents) is optimized to achieve the best separation (resolution) of the two enantiomers.

-

Injection and Elution: The racemic mixture is injected onto the column, and the mobile phase carries it through the stationary phase.

-

Detection and Collection: As the separated enantiomers elute from the column at different times, they are detected and can be collected separately.

Applications: The Impact of Stereochemistry

While racemic 2-ethylhexylamine is a versatile intermediate in the synthesis of various products, the use of the enantiomerically pure (S)-form can offer significant advantages, particularly in applications where stereospecific interactions are crucial.

Racemic 2-Ethylhexylamine

The racemic mixture of 2-ethylhexylamine is widely used as a building block in the production of:

-

Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6]

-

Agrochemicals: For the production of herbicides and insecticides.[6]

-

Corrosion Inhibitors: To protect metals from corrosion.

-

Surfactants and Detergents: As a component in their manufacturing.

-

Rubber and Polymer Additives: To modify the properties of plastics and rubbers.

-

Fuel Additives and Dyes: As an intermediate in their synthesis.[9]

(S)-2-Ethylhexylamine

The specific applications of (S)-2-ethylhexylamine are less documented in publicly available literature, likely due to the proprietary nature of many industrial processes. However, based on the principles of stereochemistry in pharmacology and materials science, the use of the (S)-enantiomer is advantageous in scenarios requiring:

-

Targeted Drug Action: In drug development, the therapeutic effect of a chiral drug is often associated with one specific enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to side effects. The use of enantiopure (S)-2-ethylhexylamine as a building block can lead to the synthesis of more potent and safer drugs.

-

Asymmetric Catalysis: Enantiomerically pure amines are valuable as chiral ligands or catalysts in asymmetric synthesis to produce other chiral molecules with high stereoselectivity.

-

Advanced Materials: In polymer science, the incorporation of chiral monomers can lead to the formation of polymers with unique helical structures and chiroptical properties.

Conclusion and Future Outlook

The distinction between racemic and (S)-2-ethylhexylamine is a compelling illustration of the profound impact of stereochemistry in modern science. While the racemic mixture remains a workhorse in the chemical industry due to its accessibility and broad utility, the demand for enantiomerically pure compounds is steadily increasing. The development of more efficient and scalable methods for asymmetric synthesis and chiral resolution will be crucial in unlocking the full potential of (S)-2-ethylhexylamine. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and synthesis of both the racemic and enantiopure forms of 2-ethylhexylamine is essential for innovation and the creation of next-generation products with enhanced efficacy and specificity. As analytical techniques become more sophisticated and the understanding of stereoselective interactions deepens, the strategic application of enantiopure building blocks like (S)-2-ethylhexylamine will undoubtedly continue to drive progress in these fields.

References

Sources

- 1. 2-Ethylhexylamine CAS#: 104-75-6 [m.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. rheniumshop.co.il [rheniumshop.co.il]

- 4. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]

- 5. 2-Ethylhexylamine synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

An In-Depth Technical Guide to the Thermodynamic Stability of Chiral 2-Ethylhexylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. Chiral molecules, such as derivatives of 2-ethylhexylamine, are foundational building blocks in modern drug discovery, where the stability of a specific stereoisomer is paramount for efficacy, safety, and shelf-life. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermodynamic stability of chiral 2-ethylhexylamine derivatives. We will explore both experimental and computational approaches to conformational analysis and the determination of key thermodynamic parameters. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection and development of chiral drug candidates.

Introduction: The Significance of Chirality and Stability in Drug Development

Chiral molecules are compounds that are non-superimposable on their mirror images, known as enantiomers.[1] In the pharmaceutical industry, it is common for one enantiomer of a drug to exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[2] This necessitates the development of enantiomerically pure drugs. 2-Ethylhexylamine is a versatile primary amine with a stereocenter at the C2 position, making it a valuable chiral building block in the synthesis of more complex molecules.[3][4] Its derivatives are explored in various therapeutic areas.

The thermodynamic stability of a specific stereoisomer (enantiomer or diastereomer) and its conformers is a critical quality attribute. It influences the manufacturing process, formulation, storage conditions, and ultimately, the safety and efficacy of the final drug product. A less stable isomer may convert to a more stable, but less active or more toxic, form over time. Therefore, a thorough understanding and quantification of the thermodynamic landscape of chiral 2-ethylhexylamine derivatives are essential.

This guide will provide a detailed exploration of the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of these important chiral compounds. We will delve into both established experimental techniques and powerful computational methods that, when used in concert, provide a holistic understanding of the stability of these molecules.

Fundamentals of Stereoisomerism and Thermodynamic Stability

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[5] For a molecule like 2-ethylhexylamine, the chiral center at C2 gives rise to two enantiomers: (R)-2-ethylhexylamine and (S)-2-ethylhexylamine.

The relative stability of different stereoisomers and their conformers is governed by their Gibbs free energy (G).[6] A lower Gibbs free energy corresponds to a more stable state. The Gibbs free energy is defined by the equation:

G = H - TS

where:

-

H is the enthalpy, which relates to the internal energy of the molecule, including bond energies and steric interactions.

-

T is the absolute temperature.

-

S is the entropy, which is a measure of the disorder or randomness of the system.

A chemical process, such as the conversion of one conformer to another, will be spontaneous if the change in Gibbs free energy (ΔG) is negative.[7]

Conformational Analysis of Chiral 2-Ethylhexylamine Derivatives

The flexible alkyl chains of 2-ethylhexylamine allow it to adopt numerous conformations through rotation around its single bonds. These different spatial arrangements, or conformers, are in a constant state of interconversion. The population of each conformer at equilibrium is determined by its relative Gibbs free energy. The most stable conformer is the one that minimizes unfavorable steric interactions.

For derivatives of 2-ethylhexylamine, the nature of the substituent on the amino group will significantly influence the conformational landscape. Bulky substituents will introduce new steric hindrances that will favor conformations where these groups are positioned far from the alkyl backbone.

The diagram below illustrates the relationship between different stereoisomers and their respective conformational energy landscapes.

Caption: Relationship between enantiomers and their conformers.

Experimental Approaches for Determining Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of chiral 2-ethylhexylamine derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is a powerful tool for determining the melting point and enthalpy of fusion, which are indicators of the stability of the crystal lattice.

Experimental Protocol: DSC Analysis of a Chiral 2-Ethylhexylamine Derivative

-

Sample Preparation: Accurately weigh 2-5 mg of the purified crystalline sample of the (R) or (S) enantiomer into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the melting point.

-

-

Data Analysis:

-

The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

A sharper melting peak generally indicates higher purity.

-

Causality Behind Experimental Choices:

-

Small Sample Size: Minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data.

-

Hermetic Sealing: Essential for volatile or sublimable compounds to ensure the measured heat flow corresponds to the entire sample mass.

-

Inert Atmosphere: Prevents oxidative degradation of the sample at elevated temperatures.

-

Controlled Heating Rate: A consistent heating rate is crucial for reproducible results. A rate of 10°C/min is a common starting point that balances resolution and experimental time.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is used to determine the thermal stability and decomposition profile of a compound.[9]

Experimental Protocol: TGA of a Chiral 2-Ethylhexylamine Derivative

-

Sample Preparation: Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the pan onto the TGA's microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a defined flow rate.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass versus temperature.

-

The onset of decomposition is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating enantiomers.[10] While primarily an analytical technique for determining enantiomeric purity, it can be used in more advanced applications to study the kinetics and thermodynamics of enantiomerization if the energy barrier is within a suitable range.

Experimental Protocol: Chiral Separation of 2-Ethylhexylamine Derivatives

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often a good starting point for amine separations.[11]

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive may be needed to improve peak shape.

-

Instrumentation:

-

Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Set the detector (e.g., UV) to an appropriate wavelength.

-

-

Sample Analysis:

-

Dissolve the racemic sample in the mobile phase and inject a small volume onto the column.

-

-

Optimization: Adjust the mobile phase composition to achieve baseline separation of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can provide insights into the conformational preferences of molecules in solution.[12] For chiral molecules, the use of chiral solvating agents or derivatizing agents can allow for the differentiation of enantiomers.[13] Variable-temperature (VT) NMR studies can be used to determine the energy barriers between different conformers.

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the thermodynamic stability of molecules.[14] These methods can provide accurate estimations of the energies of different conformers and stereoisomers, complementing experimental data.[15]

Workflow: DFT Calculation of Conformational Stability

The following diagram outlines a typical workflow for the computational analysis of the conformational stability of a chiral 2-ethylhexylamine derivative.

Caption: A typical workflow for computational conformational analysis.

Explanation of the Workflow:

-

Conformational Search: An initial broad search for possible conformers is performed using a computationally less expensive method like molecular mechanics.

-

DFT Optimization: The low-energy conformers identified are then subjected to a more accurate geometry optimization using DFT.[16] A common functional and basis set combination for this purpose is B3LYP/6-31G(d).

-

Frequency Calculations: A frequency calculation is performed on each optimized structure.[5] The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy, enthalpy, and entropy, which are used to calculate the Gibbs free energy.

-

Analysis: The relative Gibbs free energies of all the stable conformers are compared to identify the most stable one and to calculate the expected population of each conformer at a given temperature using the Boltzmann distribution.

Factors Influencing the Thermodynamic Stability of 2-Ethylhexylamine Derivatives

The thermodynamic stability of a 2-ethylhexylamine derivative is influenced by a variety of factors, primarily related to the nature of the substituent(s) on the amine nitrogen.

-

Steric Hindrance: Larger, bulkier substituents will increase steric strain, potentially destabilizing certain conformations.

-

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the amine proton or other parts of the molecule can significantly stabilize specific conformations.[17]

-

Electronic Effects: Electron-withdrawing or electron-donating groups on an aromatic ring attached to the amine can influence the electron density of the molecule, affecting bond strengths and overall stability.[18]

-

Crystal Packing: In the solid state, the ability of the molecules to pack efficiently in a crystal lattice can have a profound effect on the observed thermodynamic stability. Different enantiomers or polymorphs may have significantly different lattice energies.

Data Summary

While specific experimental thermodynamic data for the individual enantiomers of 2-ethylhexylamine and its derivatives are not widely available in the literature, the following table summarizes some general physical properties of racemic 2-ethylhexylamine. Researchers would need to perform the experiments outlined in this guide to determine the specific thermodynamic properties of their derivatives of interest.

| Property | Value | Source(s) |

| Molecular Formula | C8H19N | [3] |

| Molecular Weight | 129.25 g/mol | [19] |

| Boiling Point | 169 °C | [20] |

| Melting Point | -76 °C | [20] |

| Density | 0.789 g/mL at 25 °C | [20] |

Conclusion

The assessment of the thermodynamic stability of chiral 2-ethylhexylamine derivatives is a critical step in the drug development process. A comprehensive understanding of the conformational landscape and the relative stabilities of different stereoisomers and conformers is essential for ensuring the quality, safety, and efficacy of a pharmaceutical product. This guide has provided an in-depth overview of the key experimental and computational methodologies that can be employed to achieve this understanding. By integrating techniques such as DSC, TGA, chiral HPLC, NMR, and DFT calculations, researchers can build a robust data package to support the development of their chiral drug candidates. The principles and protocols outlined herein serve as a valuable resource for scientists working at the forefront of pharmaceutical research and development.

References

-

PubChem. (n.d.). 2-Ethylhexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Chirality (chemistry). Retrieved from [Link]

- Ferreira, J. G., et al. (2010). Enantiomeric Excess Detection with (S)-3-Phenyl-2-(selenophenyl)propan-1-ol Derivatizing Agent via Mix and Shake 77Se-NMR. Journal of the Brazilian Chemical Society, 21, 2023–2026.

- Crugeiras, J., et al. (2009). Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5′-phosphate. Journal of the American Chemical Society, 131(43), 15815–15824.

-

Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. Retrieved from [Link]

- Haas, B. C., et al. (2024). Rapid prediction of conformationally-dependent dft-level descriptors using graph neural networks for carboxylic acids and alkyl amines. arXiv.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

- ChemRxiv. (2025, June 19).

- ResearchGate. (n.d.). A theoretical density functional theory calculation-based analysis of conformers of p-xylene.

- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.

- PubMed. (2009).

- BenchChem. (n.d.). In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid.

- SciSpace. (n.d.). Density Functionals with Quantum Chemical Accuracy: From Machine Learning to Molecular Dynamics.

- Frontiers. (2019, May 19).

- PubMed Central. (n.d.).

- International Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- The Organic Chemistry Tutor. (2021, March 30). Gibbs Free Energy - Entropy, Enthalpy & Equilibrium Constant K [Video]. YouTube.

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Weizmann Institute of Science. (n.d.).

- PubMed. (n.d.). Rotational spectra and computational analysis of two conformers of leucinamide.

- PubChem. (n.d.). Bis(2-ethylhexyl)amine.

- The Ohio State University. (n.d.).

- ResearchGate. (2025, August 5).

- Chiralpedia. (2022, November 3).

- PubMed Central. (2023, September 29). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)

- National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines.

- ChemicalBook. (n.d.). 2-Ethylhexylamine synthesis.

- TradeIndia. (n.d.). 2-Ethylhexylamine (2-EHA)

- Canadian Science Publishing. (1983). Conformational analysis of chiral hindered amides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituent effects on the thermodynamic stability of imines formed from glycine and aromatic aldehydes: implications for the catalytic activity of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylhexylamine (2-EHA) - High-Purity Industrial Grade Amine at Best Price [dhalopchemicals.com]

- 5. Rotational spectra and computational analysis of two conformers of leucinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]

- 15. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 16. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 20. 2-Ethylhexylamine | 104-75-6 [chemicalbook.com]

Introduction: The Critical Role of pKa in Scientific Research and Development

An In-Depth Technical Guide to the pKa of (2S)-2-ethyl-1-hexanamine in Aqueous Solution

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the strength of an acid in a solution. For researchers, particularly in the fields of drug discovery and materials science, the pKa value is indispensable. It governs a molecule's ionization state at a given pH, which in turn dictates crucial properties such as aqueous solubility, membrane permeability, protein binding, and chemical reactivity.[1][2] A thorough understanding of a compound's pKa is therefore not merely an academic exercise but a cornerstone of rational design and development.

Compound Profile: (2S)-2-ethyl-1-hexanamine

(2S)-2-ethyl-1-hexanamine is a chiral primary amine with a branched alkyl structure. Its molecular characteristics are key to understanding its basicity and, consequently, its pKa.

| Property | Value | Source |

| IUPAC Name | (2S)-2-ethylhexan-1-amine | PubChem[3] |

| Molecular Formula | C₈H₁₉N | PubChem[3] |

| Molecular Weight | 129.24 g/mol | PubChem[3] |

| Structure |  | |

| CAS Number | 127419-44-7 | PubChem[3] |

The basicity of (2S)-2-ethyl-1-hexanamine arises from the lone pair of electrons on the nitrogen atom of the primary amine group (-NH₂). In an aqueous solution, this amine can accept a proton (H⁺) from water to form its conjugate acid, the (2S)-2-ethylhexan-1-aminium ion. The pKa is the negative logarithm of the acid dissociation constant of this conjugate acid.

Factors Influencing the pKa of (2S)-2-ethyl-1-hexanamine:

-

Inductive Effect: The alkyl groups (ethyl and butyl chains) attached to the carbon bearing the aminomethyl group are electron-donating. This inductive effect increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton and thus increasing the amine's basicity (resulting in a higher pKa).

-

Steric Hindrance: The branched structure around the nitrogen atom can create steric hindrance, potentially impeding the solvation of the protonated form (the conjugate acid). Effective solvation stabilizes the conjugate acid, and any hindrance to this process can decrease basicity (lower pKa).

-

Solvation: In an aqueous solution, the aminium ion (R-NH₃⁺) is stabilized by hydrogen bonding with water molecules. The degree of this stabilization affects the equilibrium and, therefore, the pKa.

Given that it is a primary alkylamine, its pKa is expected to be in the typical range for such compounds, generally around 10.0 to 11.0.

Experimental Determination of pKa

For a definitive pKa value, direct experimental measurement is the gold standard. Potentiometric titration is the most widely used and accurate method for compounds like aliphatic amines.[1][4][5]

Potentiometric Titration: A Self-Validating Protocol

Potentiometric titration involves monitoring the pH of a solution as a strong acid is incrementally added to the amine sample. The pKa is determined from the midpoint of the titration curve, where the concentrations of the amine and its conjugate acid are equal.

Detailed Experimental Protocol:

-

Preparation of Solutions:

-

Analyte Solution: Prepare a ~0.01 M solution of (2S)-2-ethyl-1-hexanamine in deionized, CO₂-free water. The exact concentration should be known.

-

Titrant: Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).

-

Ionic Strength Adjuster: Use a concentrated solution of an inert salt (e.g., KCl) to maintain a constant ionic strength throughout the titration, which is crucial for accurate pKa determination.[1]

-

-

Instrumentation and Calibration:

-

Utilize a high-precision pH meter equipped with a glass electrode.

-

Calibrate the pH meter immediately before the experiment using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

-

-

Titration Procedure: [1]

-

Place a known volume (e.g., 25.00 mL) of the amine solution into a thermostatted titration vessel maintained at a constant temperature (e.g., 25.0 °C).

-

Add the ionic strength adjuster to the vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution. Stir the solution gently with a magnetic stirrer.

-

Allow the initial pH reading to stabilize and record it.

-

Add the standardized HCl titrant in small, precise increments (e.g., 0.100 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative).

-

The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

-

Caption: Overview of computational workflows for pKa prediction.

Summary of Computational Methods

| Method | Principle | Typical Accuracy (pKa units) | Reference |

| Perrin-Dempsey-Serjeant (PDS) | A "pencil-and-paper" group additivity method where pKa is calculated by summing tabulated values for a parent amine and correction factors for substituents. | ± 0.2 to 0.4 | [6][7] |

| Quantum Mechanics (QM) | Calculates the Gibbs free energy change of the dissociation reaction using methods like Density Functional Theory (DFT) combined with a continuum solvation model (e.g., COSMO-RS, SMD). | ± 0.3 to 1.0 | [7][8][9] |

| Artificial Neural Networks (ANN) | A machine learning approach that models pKa based on a large dataset of known pKa values and calculated molecular descriptors. | Can be highly accurate (< ± 0.3) if the training set is appropriate. | [4][6] |

For (2S)-2-ethyl-1-hexanamine, the updated PDS method would likely provide a rapid and reasonably accurate estimate. [7]For higher accuracy, a QM approach using a thermodynamic cycle would be the method of choice, though it is more computationally intensive. [8]

Conclusion and Recommendations

While a definitive, experimentally-verified pKa value for (2S)-2-ethyl-1-hexanamine is not present in readily accessible literature, this guide has outlined the authoritative methodologies for its determination. The structural features of this primary aliphatic amine suggest an expected pKa value in the range of 10.0 to 11.0.

For drug development professionals and researchers requiring a precise value, the following is recommended:

-

Experimental Determination: Perform a careful potentiometric titration under controlled temperature and ionic strength. This remains the most trustworthy method.

-

Computational Corroboration: Use computational methods, such as the updated PDS model for a quick estimate or a DFT-based approach for a more rigorous prediction, to supplement and validate experimental findings.

By integrating these robust experimental and computational strategies, scientists can confidently establish the pKa of (2S)-2-ethyl-1-hexanamine, enabling a deeper understanding of its behavior in aqueous systems and accelerating its application in research and development.

References

-

Vo, D. T., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

-

Henni, A., et al. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Available at: [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatian Chemical Acta. Available at: [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Available at: [Link]

-

Elliot, J. J., & Mason, S. F. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. Available at: [Link]

-

PubChem. (n.d.). 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

Sadasivan, S., & P, M. (2019). Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science. Available at: [Link]

-

Sumon, K. Z., & Henni, A. (2012). Predicting pKa of Amines for CO2 Capture: Computer versus Pencil-and-Paper. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- (CAS 106-20-7). Retrieved from [Link]

-

NIST. (n.d.). 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Çolak, S., & Gündüz, S. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

PubChem. (n.d.). 1-Hexanamine, 2-ethyl-, (2S)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Anbagi, H. M. A., et al. (2014). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. Available at: [Link]

-

NIST. (n.d.). IR Spectrum for 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Box, K., & Völgyi, G. (2019). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Hexanamine, 2-ethyl- (CAS 104-75-6). Retrieved from [Link]

-

ACS Publications. (2021). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

-

Pharmanotes. (2023). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

-

Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. ijper.org [ijper.org]

- 3. 1-Hexanamine, 2-ethyl-, (2S)- | C8H19N | CID 6999997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uregina.scholaris.ca [uregina.scholaris.ca]

- 7. researchgate.net [researchgate.net]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. devagirijournals.com [devagirijournals.com]

Methodological & Application

(S)-2-Ethylhexylamine: A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction: The Significance of Chiral Amines in Modern Chemistry

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely a technical objective but a fundamental necessity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological, toxicological, and physiological properties. Consequently, the ability to selectively synthesize a single enantiomer of a bioactive compound is paramount. Chiral amines, in particular, have emerged as indispensable tools in the synthetic chemist's arsenal, serving as versatile building blocks, effective resolving agents, and precursors to sophisticated chiral ligands and auxiliaries.[1]

Among the diverse array of available chiral amines, (S)-2-ethylhexylamine stands out as a readily accessible and highly valuable building block. Its branched alkyl chain and stereochemically defined amine group offer unique steric and electronic properties that can be leveraged to induce asymmetry in a variety of chemical transformations. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and utilization of (S)-2-ethylhexylamine in asymmetric synthesis. We will delve into detailed protocols, explore the causality behind experimental choices, and present a framework for its application in the synthesis of complex, high-value molecules.

Part 1: Synthesis of Enantiopure (S)-2-Ethylhexylamine

A robust and scalable synthesis of enantiomerically pure (S)-2-ethylhexylamine is the cornerstone of its utility as a chiral building block. One effective method reported in the literature involves an asymmetric Favorskii rearrangement, a powerful tool for the stereoselective synthesis of carboxylic acid derivatives, which can then be converted to the desired amine.

Protocol 1: Asymmetric Synthesis of (S)-2-Ethylhexylamine via Favorskii Rearrangement

This protocol is adapted from the work of T. Shintani and T. Hayashi, who demonstrated a novel synthesis of optically active 2-ethylhexanoic acid, a direct precursor to (S)-2-ethylhexylamine.

Workflow for the Synthesis of (S)-2-Ethylhexylamine

Caption: Chiral resolution of ibuprofen.

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve racemic ibuprofen in a suitable solvent, such as methanol.

-

Causality Insight: The choice of solvent is critical for the differential solubility of the diastereomeric salts. Alcohols like methanol are often good choices for forming and crystallizing ammonium salts.

-

-

Addition of the Resolving Agent:

-

To the solution of racemic ibuprofen, add an equimolar amount of (S)-2-ethylhexylamine. The reaction is typically exothermic.

-

Causality Insight: The basic amine reacts with the carboxylic acid to form a pair of diastereomeric salts: (R)-ibuprofen-(S)-2-ethylhexylammonium and (S)-ibuprofen-(S)-2-ethylhexylammonium. These diastereomers are not mirror images and thus have different physical properties.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Causality Insight: The success of the resolution depends on the difference in solubility between the two diastereomeric salts. Careful control of the cooling rate can improve the purity of the crystallized salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

-

Causality Insight: Washing with cold solvent minimizes the loss of the desired crystalline salt.

-

-

Liberation of the Enantiopure Acid:

-

Dissolve the isolated diastereomeric salt in water and acidify the solution with a strong acid, such as hydrochloric acid (HCl), until the solution is acidic. The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.

-

Causality Insight: The addition of a strong acid protonates the carboxylate, regenerating the free carboxylic acid, which is typically insoluble in water. The protonated amine remains dissolved in the aqueous layer.

-

-

Isolation and Analysis:

-

Collect the precipitated enantiopure ibuprofen by vacuum filtration, wash with water, and dry.

-

The enantiomeric excess (ee) of the resolved ibuprofen should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.

-

Part 3: (S)-2-Ethylhexylamine as a Precursor to Chiral Auxiliaries and Ligands

Beyond its role as a resolving agent, (S)-2-ethylhexylamine serves as a valuable starting material for the synthesis of more complex chiral auxiliaries and ligands. These can then be employed in a wide range of asymmetric transformations to control the stereochemical outcome of reactions.

Application in the Synthesis of Chiral Amides for Diastereoselective Reactions

The reaction of (S)-2-ethylhexylamine with a carboxylic acid or its activated derivative (e.g., an acid chloride) readily forms a chiral amide. This amide can then be used as a substrate in diastereoselective reactions, where the chiral amine moiety directs the approach of a reagent to one face of the molecule.

Conceptual Workflow for Diastereoselective Alkylation

Caption: Diastereoselective alkylation using a chiral amide.

Key Principles:

-

Formation of the Chiral Auxiliary: The (S)-2-ethylhexylamine is first coupled with an achiral carboxylic acid to form a chiral amide. This is a standard transformation that can be achieved using various coupling reagents or by converting the acid to a more reactive species like an acid chloride. [2]* Diastereoselective Transformation: The chiral amide is then subjected to a reaction that creates a new stereocenter. For example, deprotonation at the α-carbon with a strong base like lithium diisopropylamide (LDA) followed by alkylation with an electrophile. The bulky and stereochemically defined (S)-2-ethylhexyl group will sterically hinder one face of the resulting enolate, directing the incoming electrophile to the opposite face, leading to the preferential formation of one diastereomer of the product.

-

Cleavage of the Auxiliary: After the diastereoselective reaction, the chiral auxiliary is cleaved, typically by hydrolysis, to release the desired enantiomerically enriched product. The (S)-2-ethylhexylamine can often be recovered and reused.

Application in the Synthesis of Chiral Schiff Bases for Asymmetric Catalysis

(S)-2-Ethylhexylamine can be condensed with aldehydes or ketones to form chiral Schiff bases (imines). These Schiff bases can act as chiral ligands for metal catalysts in a variety of asymmetric reactions, such as reductions, additions, and cyclizations.

Conceptual Application in Asymmetric Catalysis

Caption: Chiral Schiff base in asymmetric catalysis.

Key Principles:

-

Ligand Synthesis: The chiral Schiff base is synthesized by a simple condensation reaction between (S)-2-ethylhexylamine and a suitable carbonyl compound, often a salicylaldehyde derivative, which provides additional coordination sites for a metal.

-

Catalyst Formation: The chiral ligand is then complexed with a metal precursor (e.g., a titanium, copper, or zinc salt) to form a chiral catalyst.

-

Asymmetric Catalysis: This chiral catalyst creates a chiral environment around the active site. When a prochiral substrate binds to the catalyst, one of the two possible transition states leading to the enantiomeric products is favored, resulting in the formation of one enantiomer in excess.

Conclusion

(S)-2-Ethylhexylamine is a powerful and versatile chiral building block with broad applications in asymmetric synthesis. Its utility spans from a straightforward resolving agent for racemic carboxylic acids to a precursor for sophisticated chiral auxiliaries and ligands used in diastereoselective and enantioselective transformations. The protocols and principles outlined in this application note provide a solid foundation for researchers to harness the potential of (S)-2-ethylhexylamine in the synthesis of enantiomerically pure molecules for drug discovery and development. The key to its successful application lies in a thorough understanding of the underlying principles of stereochemistry and the rational design of synthetic strategies that leverage its unique structural features to control the formation of chiral centers.

References

-

Shintani, T., & Hayashi, T. (2006). Novel Synthesis of Optically Active 2‐Ethylhexanoic Acid, 2‐Ethylhexanol, and 2‐Ethylhexylamine via the Asymmetric Favorskii Rearrangement. Synthetic Communications, 36(15), 2185-2193. Available at: [Link]

-

Kushwaha, N., & Kushwaha, S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 204-208. Available at: [Link]

Sources

Application Notes and Protocols for the Reductive Amination of Carbonyl Compounds with (2S)-2-ethyl-1-Hexanamine

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, providing one of the most efficient and versatile methods for the synthesis of primary, secondary, and tertiary amines.[1][2] This application note provides a detailed guide for performing reductive amination using the chiral primary amine, (2S)-2-ethyl-1-hexanamine. This procedure is critical for drug development and fine chemical synthesis where the introduction of a chiral amine moiety is required while preserving stereochemical integrity. We present two robust protocols: one employing the mild and selective hydride reagent, sodium triacetoxyborohydride [NaBH(OAc)₃], and an alternative method utilizing catalytic hydrogenation. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, characterization techniques, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Principle

Reductive amination, also known as reductive alkylation, is a powerful two-stage, one-pot process that transforms a carbonyl group (from an aldehyde or ketone) into an amine.[3] The reaction circumvents the significant drawbacks of direct N-alkylation with alkyl halides, such as over-alkylation, by proceeding through a more controlled pathway.[4] The overall transformation involves the initial formation of a C=N double bond via an imine intermediate, which is subsequently reduced to the corresponding amine.[5][6]

The use of a chiral amine like (2S)-2-ethyl-1-hexanamine is particularly valuable as it allows for the synthesis of complex chiral secondary amines, which are key structural motifs in a vast array of pharmaceuticals and biologically active compounds.[7] The protocols detailed herein are designed to be highly efficient while preserving the stereochemical integrity of the chiral center adjacent to the nitrogen atom.

The Reaction Mechanism

The reductive amination process can be mechanistically dissected into two distinct, yet concurrent, steps under optimized conditions.

-

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine, (2S)-2-ethyl-1-hexanamine, on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable hemiaminal intermediate. Under weakly acidic conditions (typically pH 5-7), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water yields a protonated imine, known as an iminium ion, which is in equilibrium with its neutral imine form.[8][9]

-

Reduction of the Iminium Ion: A selective reducing agent, present in the reaction mixture, reduces the electrophilic C=N double bond of the iminium ion. Hydride reagents like sodium triacetoxyborohydride are ideal as they are not potent enough to reduce the starting carbonyl compound but react rapidly with the more electrophilic iminium ion.[4][9] This selective reduction is the key to the success of the one-pot procedure.

Caption: General Mechanism of Reductive Amination.

Reagents and Experimental Design

The success of the reaction hinges on the appropriate selection of reagents and conditions.

Key Reagents

| Reagent | Role & Key Characteristics |